Bilastine

Description

Properties

IUPAC Name |

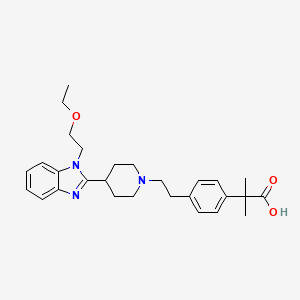

2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057678 | |

| Record name | Bilastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202189-78-4 | |

| Record name | Bilastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bilastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BILASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The inaugural synthesis, detailed in Synthetic Communications (2011), employed a palladium-catalyzed cross-coupling between methyltrimethylsilyl dimethylketene acetal and a brominated intermediate. While effective on a laboratory scale, this method required:

- Costly reagents : Palladium catalysts and specialized phosphines (e.g., t-Bu₃P) increased material expenses by ~30% compared to later routes.

- Unstable intermediates : The ketene acetal’s sensitivity to moisture necessitated anhydrous conditions, complicating large-scale production.

- Low yields : Initial reports indicated a 22% yield over eight steps, with column chromatography needed for purification.

Hydroboration-Oxidation Approaches

Alternative methods using hydroboration-oxidation to construct the ethoxyethyl side chain avoided palladium but introduced new challenges. For example, Albany Molecular Research’s 2012 route required cryogenic conditions (-78°C) for borane-mediated reductions, limiting practicality. Additionally, protecting group strategies for the carboxylic acid intermediate added two extra steps, reducing the overall yield to 35%.

Novel Synthetic Pathways Enhancing Efficiency

2-Nitroaniline-Based Convergent Synthesis

A 2023 patent (CN104177331A) revolutionized Bilastine synthesis by using 2-nitroaniline as a starting material. The five-step route involves:

Oxidative Rearrangement of Key Intermediates

A 2021 patent (US20210300856) disclosed a four-step synthesis leveraging oxidative rearrangement. The process starts with a bicyclic ketone, which undergoes:

- Oxidative rearrangement : Using m-CPBA, the ketone is converted to a γ-lactone.

- Alkylation : Piperidine is introduced via nucleophilic substitution.

- One-pot hydrolysis-alkylation : Simultaneous ester hydrolysis and ethoxyethylation eliminate two steps.

Key outcomes :

- Yield improvement : 42% total yield, outperforming traditional methods by 15%.

- Reduced purification : The one-pot strategy avoids intermediate isolation, cutting production time by 40%.

Industrial Scalability and Process Optimization

Green Chemistry Innovations

Recent routes prioritize solvent selection and atom economy. For instance, replacing tetrahydrofuran with cyclopentyl methyl ether (CPME) reduced waste generation by 25% while maintaining reaction efficiency. Similarly, catalytic transfer hydrogenation using ammonium formate minimized heavy metal usage.

impurity Control Strategies

Nitrosamine impurities, a critical regulatory concern, are mitigated via:

- In situ quenching : Adding ascorbic acid during diazotization prevents nitrosamine formation.

- Chromatography-free purification : Crystallization from ethanol/water mixtures achieves impurity levels <0.1%.

Table 1: Comparative Analysis of this compound Synthesis Routes

| Method | Steps | Total Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|---|

| Palladium-catalyzed | 8 | 22% | 98.0% | 12,500 | Low |

| Hydroboration | 7 | 35% | 99.0% | 9,800 | Moderate |

| 2-Nitroaniline route | 5 | 45% | 99.5% | 6,200 | High |

| Oxidative rearrangement | 4 | 42% | 99.3% | 7,100 | High |

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Bilastine acts as a polydentate ligand, forming stable complexes with transition metals. Studies demonstrate its ability to coordinate with Cu(II), Zn(II), and Co(II) ions under mild conditions.

Key Structural Parameters

| Metal Ion | Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Cu(II) | Cu–O | 1.961–2.798 | 87.5–94.2 |

| Zn(II) | Zn–O | 2.100–2.289 | 105.3–117.8 |

| Co(II) | Co–N | 2.108–2.151 | 89.7–92.4 |

These complexes exhibit enhanced stability and potential anti-cancer activity, as evidenced by DNA-binding studies showing moderate intercalation (Kb = 1.2–3.8 ×10⁴ M⁻¹) .

Crystallization and Solid-State Characterization

This compound’s crystalline form is critical for pharmaceutical applications. A patented method achieves high-purity (>99.9%) crystals via solvent-mediated recrystallization .

Crystallization Process

X-ray Diffraction Data

| 2θ (°) | d-Spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 6.8 | 12.99 | 100 |

| 13.5 | 6.55 | 85 |

| 20.1 | 4.41 | 78 |

| 27.3 | 3.26 | 65 |

The diffraction pattern confirms a monoclinic crystal system with P2₁ space group .

Stability and Reactivity

This compound exhibits exceptional chemical stability under diverse conditions:

Synthetic Considerations

While the full synthesis pathway is proprietary, key steps include:

Scientific Research Applications

Allergic Rhinitis

Bilastine has been extensively studied for its efficacy in treating allergic rhinitis, including both seasonal and perennial forms. Clinical trials have demonstrated significant improvements in nasal and ocular symptoms, as well as overall quality of life for patients. A comprehensive analysis indicated that this compound meets the European Academy of Allergy and Clinical Immunology (EAACI) criteria for effective treatment options in allergic rhinitis .

Key Findings:

- Efficacy: In controlled studies, this compound showed comparable efficacy to other leading antihistamines like cetirizine and fexofenadine, with a favorable onset of action and duration .

- Safety Profile: The adverse effects associated with this compound are minimal and comparable to placebo, particularly regarding sedation and central nervous system impacts .

Chronic Urticaria

This compound is also effective in managing chronic urticaria, providing relief from pruritus and improving patient quality of life. Its rapid onset and sustained action make it suitable for patients experiencing persistent symptoms .

Clinical Evidence:

- A recent narrative review highlighted this compound's superior efficacy compared to other antihistamines in treating chronic spontaneous urticaria, emphasizing its lower incidence of adverse effects .

- A Delphi study among experts reached a consensus on the prominent role of this compound in managing chronic urticaria, reinforcing its clinical significance .

Pediatric Applications

Research has begun to explore the pharmacokinetics and optimal dosing of this compound in pediatric populations. A predictive model developed for children aged 2 to 12 years suggested a safe and effective dose of 10 mg/day, aligning with adult pharmacodynamics . This model aids in designing clinical trials tailored specifically for younger patients.

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound supports its application across various demographics. Studies have validated models predicting intravenous pharmacokinetics based on preclinical data from animal studies, enhancing the understanding of this compound's behavior in human subjects .

Table: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Concentration | ~1 hour post-dose |

| Half-life | ~14 hours |

| Volume of Distribution | ~10 L/kg |

Innovative Formulations

Recent advancements include the development of a preservative-free ophthalmic formulation of this compound, which has shown promise in treating allergic conjunctivitis. Clinical trials have confirmed its efficacy, rapid onset, and minimal side effects .

Mechanism of Action

Bilastine exerts its effects by selectively binding to and inhibiting the histamine H1 receptor . During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms such as itching, sneezing, and nasal congestion . By blocking these receptors, this compound prevents the activation of the allergic response pathway, thereby reducing symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differentiation

Bilastine’s zwitterionic nature distinguishes it from other antihistamines. Unlike first-generation agents (e.g., diphenhydramine), it lacks affinity for muscarinic or serotonin receptors, reducing side effects like dry mouth or drowsiness . Compared to second-generation antihistamines such as cetirizine or fexofenadine, this compound demonstrates superior H₁ receptor binding kinetics due to interactions with lysine residues (Lys179ᴱᶜᴸ² and Lys191⁵.³⁹) on the receptor. Mutagenesis studies reveal these residues modulate electrostatic (Lys179) and hydrophobic (Lys191) binding forces, contributing to this compound’s high affinity (ΔG = −9.6 kcal/mol) and prolonged efficacy .

Ophthalmic Formulation Advantages

A preservative-free 0.6% this compound ophthalmic solution was compared to eight commercial eye drops (e.g., azelastine, ketotifen). Key findings include:

| Parameter | This compound | Azelastine | Ketotifen |

|---|---|---|---|

| pH | 7.4 | 5.5–6.5 | 6.0–7.0 |

| Osmolarity (mOsm/L) | 300 | 250–350 | 250–300 |

| Viscosity (mPa·s) | 1.5 | 1.0–2.0 | 1.0–1.5 |

| Oxidative Stress Induction | Mild | Moderate | None |

| Cell Survival Rate (%) | >95 | 85–90 | >95 |

This compound’s pH and osmolarity align closely with tear film physiology, minimizing ocular irritation. It is also phosphate-free, reducing corneal toxicity risks . All three maintained high conjunctival and corneal epithelial cell viability (>85%) after 24 hours .

Clinical and Regulatory Standing

This compound’s global approval in >120 countries contrasts with its pending FDA review in the US, where it could become the first new antihistamine chemical entity since 2007 . This positions it as a modern alternative to older agents like loratadine (approved in 1993) or desloratadine (2001).

Impurity Profile and Manufacturing

This compound’s synthesis generates related compounds, such as This compound Related Compound A (C₂₇H₃₅N₃O₃; molecular weight: 449.6 g/mol), which is rigorously controlled to meet USP, EMA, and BP standards . Impurity analysis ensures batch consistency, critical for regulatory compliance and therapeutic equivalence .

Biological Activity

Bilastine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinoconjunctivitis and chronic urticaria. Its biological activity is characterized by its selective action on histamine H1 receptors, anti-inflammatory properties, and a favorable safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety based on diverse research findings.

This compound acts as a non-sedating histamine H1-receptor antagonist . Its mechanism involves:

- High Affinity for H1 Receptors : this compound exhibits a significantly higher affinity for H1 receptors compared to other antihistamines like cetirizine and fexofenadine, with binding affinities being 3 to 6 times greater .

- Inverse Agonism : As an inverse agonist, this compound not only blocks histamine action but also reduces the baseline activity of the H1 receptor .

- Anti-inflammatory Effects : In vitro studies indicate that this compound inhibits the release of pro-inflammatory cytokines such as IL-4 and TNF-α, contributing to its anti-allergic effects .

Pharmacokinetics

This compound demonstrates:

- Rapid Absorption : Following oral administration, peak plasma concentrations are reached within 1 to 3 hours.

- Dose-Dependent Kinetics : Pharmacokinetic studies reveal that this compound's effects are dose-dependent, with a standard dosage of 20 mg providing relief for up to 24 hours .

- Excretion : The drug is primarily excreted unchanged via urine and feces .

Allergic Rhinoconjunctivitis and Urticaria

Clinical trials have established this compound's efficacy in managing symptoms of allergic rhinitis and urticaria. Key findings include:

- Symptom Relief : this compound significantly reduces Total Symptom Score (TSS) and improves quality of life metrics such as the Dermatology Life Quality Index (DLQI) .

- Long-Term Management : Case studies from the ORBIT study demonstrated successful long-term management (≥3 months) of chronic spontaneous urticaria (CSU) in diverse patient populations across Asia .

Safety Profile

This compound is noted for its excellent safety profile:

- Minimal Sedation : Unlike first-generation antihistamines, this compound has been shown to cause minimal sedation, making it suitable for daily use without impairing activities such as driving .

- Adverse Effects : Most reported adverse effects are mild and transient. In long-term studies, serious side effects were rare, with only a small percentage experiencing headaches or somnolence .

Case Studies

Several real-world case studies highlight this compound's effectiveness:

- Case Study from Singapore :

- Indian Cohort Study :

Q & A

Q. What is the molecular basis of Bilastine’s selectivity for the H1 histamine receptor compared to other antihistamines?

this compound’s selectivity arises from its structural interactions with the H1 receptor’s binding pocket. Molecular docking studies and receptor-binding assays demonstrate that this compound’s benzimidazole derivatives and hydrophobic side chains optimize binding affinity while minimizing off-target effects on muscarinic or adrenergic receptors. Experimental protocols should include competitive binding assays using radiolabeled histamine analogs and comparative IC₅₀ measurements against reference antihistamines like cetirizine . Deuterated analogs (e.g., this compound-d6) can further elucidate metabolic stability and receptor interaction dynamics via mass spectrometry .

Q. What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, as demonstrated in a study achieving 102.06% accuracy for this compound in formulations (column: C18, mobile phase: acetonitrile-phosphate buffer, λ = 254 nm) . Method validation must follow ICH guidelines, including linearity (5–50 µg/mL), precision (%RSD < 2%), and recovery (98–102%). For plasma samples, liquid-liquid extraction with ethyl acetate and protein precipitation are effective .

Q. How should receptor-binding assays be designed to evaluate this compound’s potency and specificity?

Use guinea pig ileum or transfected HEK293 cells expressing human H1 receptors. Measure histamine-induced contractions or calcium influx inhibition via fluorometric assays. Include positive controls (e.g., diphenhydramine) and negative controls (vehicle-only). Data should report EC₅₀ values and compare selectivity ratios against H2/H3 receptors .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s efficacy in heterogeneous patient populations (e.g., chronic urticaria)?

Adopt a randomized, double-blind, placebo-controlled trial (RCT) with stratified randomization based on disease severity (UAS7 score) and comorbidities. Use block randomization to balance subgroups and include a 1-week washout period for prior antihistamines. Primary endpoints should align with EMA/FDA guidelines (e.g., itch severity score reduction). Confounding variables like concomitant immunosuppressants require rigorous exclusion criteria and covariate-adjusted ANOVA .

Q. How can Quality by Design (QbD) principles optimize this compound’s analytical method development?

Apply QbD to HPLC method optimization by identifying critical method parameters (e.g., pH, flow rate) via factorial design experiments. Use response surface methodology to maximize resolution and minimize run time. For example, a study achieved robustness by testing 12 experimental runs with varying acetonitrile concentrations (40–60%) and column temperatures (25–35°C) . Validate using Monte Carlo simulations to predict method performance under variable conditions .

Q. What statistical approaches resolve contradictions in efficacy data from multicenter this compound trials for allergic rhinitis?

Use meta-analysis with random-effects models to account for inter-study heterogeneity. Assess publication bias via funnel plots and Egger’s regression. For conflicting RCTs, Bayesian hierarchical modeling can integrate prior trial data and adjust for covariates like pollen count variability. Sensitivity analyses should exclude outliers (e.g., trials with high dropout rates >20%) .

Q. How do deuterated this compound analogs (e.g., this compound-d6) enhance metabolic studies in preclinical models?

Deuterium incorporation at metabolically labile sites slows hepatic clearance, allowing precise tracking of metabolites via LC-MS/MS. Protocols should administer deuterated and non-deuterated this compound to Sprague-Dawley rats, followed by plasma sampling at 0.5, 1, 2, 4, and 8 hours. Compare AUC and half-life differences to identify primary metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Methodological Guidelines

- Data Reporting : Follow CONSORT guidelines for clinical trials and STROBE for observational studies. Include raw data tables (e.g., HPLC peak areas, receptor-binding IC₅₀) in supplementary materials .

- Ethical Compliance : Obtain IRB approval for human studies and document informed consent. For animal research, adhere to ARRIVE 2.0 guidelines .

- Reproducibility : Share protocols on repositories like Protocols.io . For synthesis, report reaction conditions (solvent, temperature, catalyst) and characterize products via ¹H/¹³C NMR and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.